molecular formula C9H14N2O B15055847 2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B15055847
M. Wt: 166.22 g/mol
InChI Key: MWLHSNQXDKVAFX-UHFFFAOYSA-N
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Description

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is an organic compound with a unique structure that includes a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an α,β-unsaturated ketone. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the formation of the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyridazinone form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(But-3-en-2-yl)-4,5-dihydropyridazin-3(2H)-one
  • 6-Methyl-4,5-dihydropyridazin-3(2H)-one
  • 2-(But-3-en-2-yl)-6-methylpyridazin-3(2H)-one

Uniqueness

2-(But-3-en-2-yl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-but-3-en-2-yl-6-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C9H14N2O/c1-4-8(3)11-9(12)6-5-7(2)10-11/h4,8H,1,5-6H2,2-3H3

InChI Key

MWLHSNQXDKVAFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)C(C)C=C

Origin of Product

United States

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